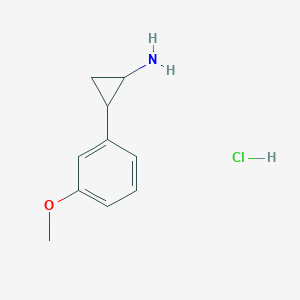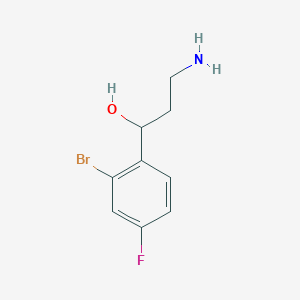![molecular formula C10H17Cl B13161345 3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13161345.png)
3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-3-propylbicyclo[310]hexane is a bicyclic organic compound characterized by a unique structure that includes a chloromethyl group and a propyl group attached to a bicyclo[310]hexane scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for 3-(Chloromethyl)-3-propylbicyclo[31These reactions can be performed on a gram scale, providing high yields and diastereoselectivities .
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Cyclopropanation: The bicyclic structure can be formed through cyclopropanation reactions involving cyclopropenes and cyclopropylanilines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cyclopropenes: Used as starting materials for annulation reactions.
Cyclopropylanilines: React with cyclopropenes to form the bicyclic structure.
Photoredox Catalysts: Organic or iridium catalysts used under blue LED irradiation.
Major Products
The major products formed from these reactions are highly valuable bicyclic scaffolds with three contiguous stereocenters, which are important building blocks for medicinal chemistry .
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of bioactive molecules.
Materials Science: Its high ring strain and stability make it useful in the development of new materials.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane involves the formation of a highly strained bicyclic structure. This strain can be released through various chemical reactions, such as cyclopropyl-to-allyl cation ring opening, which drives the formation of new chemical bonds . The compound’s reactivity is influenced by the presence of the chloromethyl and propyl groups, which can participate in substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane: Similar in structure but with a cyclopropyl group instead of a propyl group.
3-Azabicyclo[3.1.0]hexane: Contains a nitrogen atom in the bicyclic structure, making it useful in pharmaceuticals.
Uniqueness
3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane is unique due to its specific combination of a chloromethyl group and a propyl group on a bicyclo[3.1.0]hexane scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C10H17Cl |
|---|---|
Peso molecular |
172.69 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3-propylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H17Cl/c1-2-3-10(7-11)5-8-4-9(8)6-10/h8-9H,2-7H2,1H3 |
Clave InChI |
SOKMIVWJKUAMQP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CC2CC2C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13161273.png)







![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13161299.png)
![4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine](/img/structure/B13161306.png)



![Spiro[4.5]decane-6-sulfonyl chloride](/img/structure/B13161339.png)
